molecular formula C2H8Cl2N4S2 B7839993 [C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride

[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride

Cat. No.: B7839993
M. Wt: 223.2 g/mol
InChI Key: BFJQSCVWXZOXGK-UHFFFAOYSA-N
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Description

Phenylisothiocyanate is a chemical reagent widely used in the field of biochemistry, particularly in the sequencing of amino acids in polypeptides

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylisothiocyanate can be synthesized through the reaction of aniline with carbon disulfide and chlorine. The reaction typically involves the following steps:

    Formation of Phenylthiourea: Aniline reacts with carbon disulfide in the presence of a base to form phenylthiourea.

    Oxidation: Phenylthiourea is then oxidized using chlorine to produce phenylisothiocyanate.

The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, phenylisothiocyanate is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also includes purification steps such as distillation and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phenylisothiocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: It reacts with primary amines to form thiourea derivatives.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Primary Amines: Reacts with primary amines to form phenylthiourea derivatives.

    Bases: Used to deprotonate amines and facilitate the reaction.

    Solvents: Common solvents include acetonitrile and pyridine.

Major Products

The major products formed from reactions with phenylisothiocyanate include phenylthiourea derivatives and various heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Phenylisothiocyanate is extensively used in scientific research, particularly in:

    Protein Sequencing: It is a key reagent in the Edman degradation method for sequencing amino acids in polypeptides.

    Amino Acid Analysis: Used for pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC).

    Chemical Synthesis: Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Used to study protein structure and function by modifying amino acids.

Mechanism of Action

Phenylisothiocyanate reacts with the amino groups of amino acids to form phenylthiocarbamyl derivatives. This reaction occurs under alkaline conditions and is followed by acid hydrolysis to release the modified amino acid. The mechanism involves the formation of a covalent bond between the isothiocyanate group and the amino group, resulting in the formation of a stable thiourea linkage.

Comparison with Similar Compounds

Phenylisothiocyanate is unique in its ability to selectively react with amino groups, making it an essential reagent for protein sequencing. Similar compounds include:

    Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Used for amino acid protection in peptide synthesis.

    Dansyl Chloride: Used for labeling amino acids and peptides for fluorescence detection.

    o-Phthalaldehyde (OPA): Used for amino acid derivatization in HPLC.

Phenylisothiocyanate stands out due to its specific application in the Edman degradation method and its ability to produce stable derivatives for amino acid analysis.

Properties

IUPAC Name

[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJQSCVWXZOXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)([NH3+])SSC(=N)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N)([NH3+])SSC(=N)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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